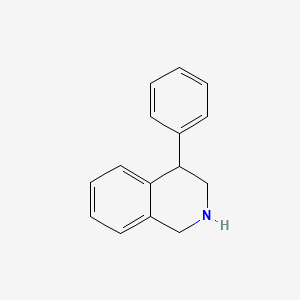

4-Phenyl-1,2,3,4-tetrahydroisoquinoline

説明

Structure

2D Structure

特性

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZMNJRKIPAVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-12-9 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in medicinal chemistry. The document details established synthetic protocols and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a phenyl group at the 4-position can significantly influence the pharmacological profile of the THIQ core, making this compound a valuable building block for the development of novel therapeutic agents. This guide focuses on the practical aspects of its preparation and detailed characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods offer versatile routes to the tetrahydroisoquinoline core.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[1][2][3] This method is a cornerstone in the synthesis of tetrahydroisoquinolines.[2][4]

Reaction Scheme:

Figure 1: Pictet-Spengler Synthesis of 4-Phenyl-THIQ.

Experimental Protocol:

A detailed experimental protocol for the Pictet-Spengler synthesis of a 1-substituted tetrahydroisoquinoline, which can be adapted for the synthesis of the 4-phenyl derivative, is as follows:

-

Reaction Setup: A mixture of dopamine hydrochloride (2 mmol) and a substituted benzaldehyde (2.2 mmol) is prepared in a 10 mL mixture of acetonitrile (CH3CN) and phosphate buffer (0.1 M, pH 6.5).

-

Reaction Conditions: The reaction mixture is incubated at 50°C for 12 hours.

-

Work-up: After the reaction, the acetonitrile is removed under reduced pressure. The aqueous residue is then extracted with n-butanol (3 x 15 mL).

-

Purification: The combined organic extracts are washed with water (3 x 5 mL), dried over anhydrous potassium carbonate (K2CO3), and the solvent is evaporated to dryness. The resulting solid residue is washed with diethyl ether and can be further purified by recrystallization.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[5][6]

Reaction Scheme:

Figure 2: Bischler-Napieralski Synthesis of 1-Phenyl-THIQ.

Experimental Protocol:

A general procedure for the Bischler-Napieralski reaction followed by reduction is outlined below:

-

Amide Formation: Benzoyl chloride or benzoic acid is reacted with phenethylamine in the presence of an alkali metal hydroxide in water to yield N-(2-phenethyl)benzamide.[7]

-

Cyclization: The N-(2-phenethyl)benzamide is then mixed with a dehydrating agent such as phosphorus pentoxide (P2O5) and phosphorus oxychloride (POCl3) in a benzene solvent and heated to afford 1-phenyl-3,4-dihydroisoquinoline.[7]

-

Reduction: The resulting 1-phenyl-3,4-dihydroisoquinoline is subsequently reduced using a reducing agent like sodium borohydride (NaBH4) in an alcohol solvent to yield the final product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key analytical data for this compound.

| Analytical Technique | Observed Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.35 – 7.11 (m, aromatic protons), 6.95 (d, aromatic protons), 6.79 (t, aromatic protons), 5.41 (t, methine proton), 3.72 – 3.62 (m, methylene protons), 3.60 – 3.49 (m, methylene protons), 3.15 – 3.00 (m, methylene protons), 2.91 – 2.74 (m, methylene protons), 2.08 (s, methyl protons if N-acetylated).[8] |

| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons typically appear in the range of δ 115-150 ppm. Aliphatic carbons (C1, C3, C4) appear in the range of δ 25-60 ppm. Specific shifts for a similar compound are: δ 146.3, 135.3, 132.9, 129.9, 129.2, 129.0, 127.9, 126.9, 126.6, 115.9, 78.8, 58.3, 42.3, 26.2.[9] |

| FTIR (KBr, cm⁻¹) | N-H stretch (if unsubstituted) around 3300-3400 cm⁻¹, C-H aromatic stretch around 3000-3100 cm⁻¹, C-H aliphatic stretch around 2850-2950 cm⁻¹, C=C aromatic stretch around 1450-1600 cm⁻¹. For a similar THIQ derivative, characteristic peaks were observed at 3053, 1770, 1552, 1263, 899, 730 cm⁻¹.[9] |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₅H₁₅N: 210.1283; found values are typically close to this. For a similar compound, an LRMS (ESI) m/z of 266.1 [M+H]⁺ was reported.[8] |

Experimental Protocols for Characterization

Standard analytical procedures are employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded on a spectrometer (e.g., PerkinElmer) using the KBr pellet method or as a thin film. The spectral data is collected over a range of 4000-400 cm⁻¹.[10]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.

Analytical Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Figure 3: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic routes, the Pictet-Spengler and Bischler-Napieralski reactions, are robust and widely applicable. The characterization data and protocols described herein are essential for confirming the identity and purity of the target compound, which is a crucial step in its application for research and drug development purposes.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of directly published experimental NMR data for the unsubstituted parent compound, this document presents predicted ¹H and ¹³C NMR spectral data based on established spectroscopic principles and analysis of structurally related compounds. A comprehensive, generalized experimental protocol for the acquisition of such data is also provided.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectra of substituted analogs. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-6, H-7, H-8 (Aromatic) | 7.0 - 7.3 | m | - |

| Phenyl Group (Aromatic) | 7.2 - 7.4 | m | - |

| H-1 | ~ 4.1 | s | - |

| H-4 | ~ 4.0 | t | ~ 6.0 |

| H-3 | ~ 3.1 | t | ~ 6.0 |

| NH | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4a | ~ 135 |

| C-8a | ~ 134 |

| Phenyl Group (C-ipso) | ~ 145 |

| Phenyl Group (C-ortho, C-meta, C-para) | 126 - 129 |

| C-5, C-6, C-7, C-8 | 125 - 128 |

| C-1 | ~ 50 |

| C-3 | ~ 43 |

| C-4 | ~ 48 |

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and its derivatives.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra. The sample can be purified by column chromatography on silica gel.

-

Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance DRX250 or a JEOL ECA 500, operating at frequencies of 250 MHz or 500 MHz for ¹H NMR and 62.5 MHz or 125 MHz for ¹³C NMR, respectively.

-

Temperature: Maintain a constant temperature, typically room temperature (approximately 295-298 K), during data acquisition to ensure reproducibility of chemical shifts.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

3. Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Acquisition Time: Set to approximately 2-4 seconds.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A shorter relaxation delay of 2 seconds is often used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectroscopic data.

The Discovery of Novel Phenyl-Tetrahydroisoquinoline Derivatives as Potent Anti-Cancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Recent research has focused on the development of novel phenyl-substituted THIQ derivatives, leading to the discovery of potent inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of a series of recently developed 1-phenanthryl-tetrahydroisoquinoline analogues that function as potent inhibitors of p21-activated kinase 4 (PAK4), a critical regulator of cell proliferation, survival, and metastasis.[2]

Core Compound Series: 1-Phenanthryl-Tetrahydroisoquinoline PAK4 Inhibitors

A novel series of 1-phenanthryl-tetrahydroisoquinoline derivatives has been designed and synthesized as small-molecule inhibitors of PAK4.[3][2] These compounds were developed to target the ATP-binding site of the kinase, with the aim of disrupting its catalytic activity and downstream signaling. The lead compound in this series, 21a , demonstrated significant inhibitory potency against PAK4 and exhibited promising anti-proliferative effects in cancer cell lines.[3][2]

Quantitative Biological Data

The synthesized 1-phenanthryl-tetrahydroisoquinoline derivatives were evaluated for their in vitro inhibitory activity against PAK4 and their anti-proliferative activity against the MCF-7 human breast cancer cell line. The quantitative data for a selection of these compounds are summarized in the table below.

| Compound ID | R | PAK4 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| Lead | H | > 50 | > 50 |

| 21a | 4-F | 0.32 ± 0.04 | 2.1 ± 0.2 |

| 21b | 4-Cl | 0.45 ± 0.06 | 3.5 ± 0.3 |

| 21c | 4-Br | 0.51 ± 0.05 | 4.2 ± 0.4 |

| 21d | 4-CH₃ | 0.68 ± 0.07 | 5.8 ± 0.5 |

| 21e | 4-OCH₃ | 0.82 ± 0.09 | 7.1 ± 0.6 |

| 21f | 3-F | 0.55 ± 0.06 | 4.9 ± 0.4 |

| 21g | 3-Cl | 0.61 ± 0.07 | 5.3 ± 0.5 |

| 21h | 2-F | 0.79 ± 0.08 | 6.7 ± 0.6 |

Data sourced from Org. Biomol. Chem., 2015, 13, 3803-3818.

Experimental Protocols

General Synthesis of 1-Phenanthryl-Tetrahydroisoquinoline Derivatives

The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving a Pictet-Spengler reaction.

Step 1: Synthesis of the Phenanthrene Aldehyde Intermediate A solution of phenanthrene (1.0 eq) in dry dichloromethane (DCM) is cooled to 0°C. To this solution, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the brominated phenanthrene. This intermediate is then dissolved in a mixture of toluene, ethanol, and water. Sodium carbonate (2.5 eq) and phenylboronic acid (1.2 eq) are added, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to reflux for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography to give the corresponding phenanthrene aldehyde.

Step 2: Pictet-Spengler Reaction A solution of the appropriate phenethylamine (1.0 eq) and the phenanthrene aldehyde from Step 1 (1.1 eq) in dry toluene is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA) (2.0 eq) is then added, and the reaction mixture is heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel to afford the final 1-phenanthryl-tetrahydroisoquinoline derivative.

In Vitro PAK4 Kinase Inhibition Assay

The inhibitory activity of the compounds against PAK4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials:

-

Recombinant human PAK4 enzyme

-

LanthaScreen™ Eu-anti-GST antibody

-

GST-tagged substrate peptide

-

ATP

-

TR-FRET dilution buffer

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

A 5 µL solution of the test compound in 2.5% DMSO is added to the wells of a 384-well plate.

-

A 2.5 µL mixture of the PAK4 enzyme and the Eu-anti-GST antibody is then added.

-

The kinase reaction is initiated by the addition of 2.5 µL of a mixture of the GST-tagged substrate and ATP.

-

The reaction is allowed to proceed at room temperature for 1 hour.

-

The reaction is stopped by the addition of 5 µL of a TR-FRET dilution buffer containing EDTA.

-

The plate is incubated for an additional 60 minutes at room temperature to allow for the binding of the antibody to the phosphorylated substrate.

-

The TR-FRET signal is read on a compatible plate reader.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

-

-

MTT Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 490 nm using a microplate reader.

-

IC₅₀ values are calculated from the dose-response curves.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PAK4 signaling pathway, which is targeted by the 1-phenanthryl-tetrahydroisoquinoline derivatives. These inhibitors block the kinase activity of PAK4, thereby preventing the phosphorylation of its downstream substrates, such as LIMK1. This, in turn, inhibits the inactivation of cofilin, leading to a reduction in actin polymerization and ultimately suppressing cell migration and invasion.[3][4][5]

Caption: The PAK4 signaling pathway and the inhibitory action of 1-phenanthryl-THIQ derivatives.

Experimental Workflow Diagram

The general workflow for the discovery and evaluation of the novel phenyl-tetrahydroisoquinoline derivatives is depicted below.

Caption: General workflow for the discovery of novel phenyl-tetrahydroisoquinoline derivatives.

References

- 1. stackoverflow.com [stackoverflow.com]

- 2. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Biological Screening of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ), a synthetic scaffold of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is present in numerous natural products and has been identified as a privileged structure in the development of various therapeutic agents. This document outlines the key biological activities of P-THIQ derivatives, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis.

Core Biological Activities

The this compound scaffold and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs. The primary areas of investigation include their potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity

Derivatives of the P-THIQ scaffold have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as cell division and signal transduction.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| GM-3-18 | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | KRas Inhibition | 0.9 - 10.7 | |

| GM-3-121 | - | Anti-angiogenesis | 1.72 | |

| Compound 7e | A549 (Lung Cancer) | Cytotoxicity | 0.155 | |

| Compound 8d | MCF7 (Breast Cancer) | Cytotoxicity | 0.170 | |

| HSR1101 | BV2 Microglial Cells | Inhibition of pro-inflammatory mediators | - |

Antimicrobial Activity

The THIQ nucleus is a common feature in a variety of natural and synthetic antimicrobial compounds. P-THIQ derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Compound 145 | Saccharomyces cerevisiae | Antifungal | 1 | |

| Compound 146 | Yarrowia lipolytica | Antifungal | 2.5 | |

| Compound 131 | Staphylococcus epidermidis, Klebsiella pneumonia | Antibacterial | - (Active at 25 µg/mL) | |

| Derivative 5 | Aspergillus flavus, A. parasiticus | Antifungal | - (% inhibition: 77.8, 94.1) | |

| Derivative 6 | Aspergillus niger, A. flavus, A. parasiticus, A. ochraceus | Antifungal | - (% inhibition: 63.9, 73.5, 82.1) |

Neuroprotective and Other Activities

Beyond their anticancer and antimicrobial properties, certain P-THIQ derivatives have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases. Additionally, antioxidant and anti-inflammatory activities have been reported.

Table 3: Neuroprotective and Other Biological Activities of Tetrahydroisoquinoline Derivatives

| Compound ID | Biological Activity | Cell Line/Model | Key Findings | Reference |

| 1-MeTIQ | Neuroprotection | SH-SY5Y cells, Animal models | Protects against MPTP-induced neurotoxicity | |

| Higenamine | Neuroprotection | - | Exhibits neuroprotective properties | |

| Quercetin-THIQ Derivative 2a | Antioxidant | DPPH Assay | IC50: 19.3 µM | |

| Quercetin-THIQ Derivative 2b | Antioxidant | DPPH Assay | IC50: 0.62 µM (Ascorbic acid control) | |

| HSR1101 | Anti-inflammatory | BV2 Microglial Cells | Suppresses LPS-induced pro-inflammatory mediators |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological screening of this compound derivatives, based on established protocols.

General Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

A common method for the synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core involves a multi-step process:

-

Amide Formation: Reaction of phenethylamine with benzoyl chloride or benzoic acid in the presence of an alkali metal hydroxide and water to yield N-(2-phenethyl) benzamide.

-

Cyclization (Bischler-Napieralski reaction): The N-(2-phenethyl) benzamide is mixed with phosphorus pentoxide and phosphorus oxychloride in a benzene-based solvent and heated to induce cyclization, forming 1-phenyl-3,4-dihydroisoquinoline.

-

Reduction: The resulting 1-phenyl-3,4-dihydroisoquinoline is then reduced using a hydroborate reagent in an alcoholic solvent to afford the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

In Vitro Anticancer Activity Screening

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. The final solvent concentration should not exceed 0.1%. Treat the cells with various concentrations of the compounds.

-

Incubation: Incubate the plates for 24-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C to allow viable cells to convert MTT to formazan crystals.

-

Solubilization: Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Suspend a single colony of the test bacterium in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity Assessment

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO₂.

-

Experimental Procedure:

-

Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.

-

Include vehicle-only and 6-OHDA-only control wells.

-

Incubate the plates for 24 hours at 37°C.

-

-

Assessment of Cell Viability: Perform an MTT assay as described in section 2.2.1 to determine cell viability.

Visualizations of Pathways and Workflows

KRas Signaling Pathway in Cancer

Caption: Simplified KRas signaling pathway and the inhibitory action of 4-Phenyl-THIQ derivatives.

Experimental Workflow for In Vitro Anticancer Screening

Caption: General workflow for the in vitro anticancer screening of synthesized compounds.

Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by 4-Phenyl-THIQ derivatives, leading to cell cycle arrest.

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a particular focus on its solubility characteristics. Furthermore, it delves into its mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor, providing a visual representation of its interaction with neuronal signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented below. It is important to note that while qualitative solubility information is available, specific quantitative data in common solvents is not widely reported in publicly available literature.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₆ClN | [1] |

| Molecular Weight | 209.29 g/mol | 245.75 g/mol | [1] |

| Melting Point | Not available | >215°C (decomposes) | [2] |

| Boiling Point | Not available | 145-150°C (at 0.6 Torr) | [2] |

| Density | Predicted: 1.065 ± 0.06 g/cm³ | Not available | [2] |

| pKa | Not available | Not available | |

| LogP | 2.8 | Not available | [1] |

| Solubility in Water | Not available | Slightly Soluble | [2] |

| Solubility in DMSO | Not available | Slightly Soluble | [2] |

| Solubility in Ethanol | Soluble (for related compounds) | Not available | |

| Solubility in Chloroform | Soluble (for related compounds) | Not available |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. The following are detailed methodologies for two common types of solubility assays that can be employed to quantitatively assess the solubility of this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase.

Methodology:

-

Compound Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: A standard curve of the compound in the same solvent is prepared to accurately quantify the solubility.

Kinetic Solubility (High-Throughput Screening Method)

This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is often used in early drug discovery for rapid assessment.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance of the clear solution after filtration or centrifugation using a UV plate reader.

-

Solubility Determination: The kinetic solubility is defined as the concentration at which the first sign of precipitation is observed.

Biological Activity and Mechanism of Action

This compound has been identified as a dual inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] These transporters are crucial for regulating the levels of norepinephrine and dopamine in the synaptic cleft, thereby terminating their signaling. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synapse, leading to enhanced and prolonged signaling.

The compound has also been investigated for its interaction with dopamine D1 receptors and has been shown to inhibit methamphetamine-induced dopamine release.[4] Furthermore, the tetrahydroisoquinoline scaffold is known to interact with sigma receptors, suggesting a potential for this compound to modulate these receptor systems as well.

The following diagram illustrates the proposed mechanism of action of this compound at a dopaminergic and noradrenergic synapse.

References

- 1. This compound | C15H15N | CID 128944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 75626-12-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Chemical Frontier of 4-Aryl-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of an aryl substituent at the 4-position significantly expands the chemical space of this versatile scaffold, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the chemical space of 4-aryl-THIQs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their potential as antibacterial, anticancer, and neurological agents.

Synthetic Strategies for the 4-Aryl-Tetrahydroisoquinoline Core

The construction of the 4-aryl-THIQ framework can be achieved through several established and emerging synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of THIQs.[3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization. For the synthesis of 4-aryl-THIQs, this method typically requires a multi-step sequence.

Experimental Protocol: Pictet-Spengler Reaction

A representative procedure for the synthesis of a 1,4-disubstituted-tetrahydroisoquinoline is as follows:

-

Schiff Base Formation: To a solution of a β-arylethylamine (1.0 equiv) in a suitable solvent such as toluene or methanol, the desired aryl aldehyde (1.1 equiv) is added. The mixture is stirred at room temperature or heated to reflux, often with a Dean-Stark trap to remove water, until the formation of the imine is complete (monitored by TLC or LC-MS).

-

Cyclization: The reaction mixture containing the Schiff base is then treated with a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and heated to reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-tetrahydroisoquinoline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the THIQ core, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent.[5][6] This method leads to the formation of a 3,4-dihydroisoquinoline intermediate, which is then reduced to the corresponding THIQ.

Experimental Protocol: Bischler-Napieralski Reaction

A general procedure for the synthesis of a 4-aryl-THIQ via the Bischler-Napieralski reaction is as follows:

-

Amide Formation: A β-arylethylamine is acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding β-arylethylamide.

-

Cyclization: The amide is dissolved in an inert solvent, such as acetonitrile or toluene, and treated with a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). The mixture is heated to reflux for several hours.

-

Reduction: After cooling, the reaction mixture is carefully quenched with ice and neutralized with a base. The resulting 3,4-dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) in methanol.

-

Work-up and Purification: The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Biological Activities and Structure-Activity Relationships

4-Aryl-tetrahydroisoquinolines have demonstrated a remarkable diversity of biological activities, which are highly dependent on the nature and position of substituents on both the THIQ core and the 4-aryl ring.

Antibacterial Activity

Several studies have highlighted the potential of 4-aryl-THIQs as antibacterial agents. The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial ATP synthase.

Table 1: Antibacterial Activity of Selected 4-Aryl-Tetrahydroisoquinolines

| Compound | R1 | R2 | Ar | Test Organism | MIC (µg/mL) |

| 1a | H | H | 4-Chlorophenyl | Staphylococcus aureus | 16 |

| 1b | H | H | 4-Methoxyphenyl | Staphylococcus aureus | 32 |

| 2a | OCH3 | OCH3 | 4-Chlorophenyl | Escherichia coli | 8 |

| 2b | OCH3 | OCH3 | 2,4-Dichlorophenyl | Escherichia coli | 4 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8]

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The cytotoxic effects of 4-aryl-THIQs against various cancer cell lines have been extensively investigated. The mechanism of action often involves the induction of apoptosis.

Table 2: Anticancer Activity of Selected 4-Aryl-Tetrahydroisoquinolines

| Compound | R | Ar | Cell Line | IC50 (µM) |

| 3a | H | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 |

| 3b | H | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 2.8 |

| 4a | CH3 | 4-Nitrophenyl | A549 (Lung) | 8.1 |

| 4b | CH3 | 4-Hydroxyphenyl | A549 (Lung) | 15.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

NMDA Receptor Modulation

Certain 4-aryl-tetrahydroisoquinolines have been identified as potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neuronal function.[11]

Table 3: NMDA Receptor Modulatory Activity of Selected 4-Aryl-Tetrahydroisoquinolines

| Compound | Ar | Receptor Subtype | Activity | EC50/IC50 (µM) |

| 5a | 4-Hydroxyphenyl | GluN2B | Potentiator | 0.8 |

| 5b | 3-Chloro-4-hydroxyphenyl | GluN2B | Potentiator | 0.3 |

| 6a | 2-Methylphenyl | GluN1/GluN2A | Antagonist | 2.5 |

| 6b | 2,6-Dimethylphenyl | GluN1/GluN2A | Antagonist | 1.2 |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

The modulatory effects of compounds on NMDA receptors are typically studied using two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific NMDA receptor subtypes.[2][12]

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

-

Electrophysiological Recording: After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Compound Application: The oocytes are perfused with a solution containing glutamate and glycine to activate the NMDA receptors. The test compound is then co-applied with the agonists, and the change in the elicited current is measured.

-

Data Analysis: The potentiation or inhibition of the NMDA receptor current by the compound is quantified, and concentration-response curves are generated to determine the EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which 4-aryl-tetrahydroisoquinolines exert their biological effects is crucial for rational drug design. Visualizing the relevant signaling pathways and experimental workflows can aid in this process.

Caption: General workflow for the discovery and development of 4-aryl-THIQs.

Caption: Inhibition of bacterial ATP synthase by 4-aryl-tetrahydroisoquinolines.

References

- 1. researchgate.net [researchgate.net]

- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 3. name-reaction.com [name-reaction.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchhub.com [researchhub.com]

- 11. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

Crystal Structure Analysis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a core structural motif in a wide array of natural products and pharmaceutically active compounds.[1] The introduction of a phenyl group at the 4-position can significantly influence the molecule's conformation and biological activity, making its precise three-dimensional structure of great interest in drug design and development. X-ray crystallography provides the most definitive method for determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of crystalline compounds. This guide details the typical workflow and data analysis involved in such a study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-phenyl-substituted tetrahydroisoquinolines can be achieved through various established synthetic routes. For the illustrative example, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, the synthesis involved the deprotection of an N-protected precursor using hydrochloric acid in tetrahydrofuran (THF).[1] The resulting product was then purified by column chromatography.[1]

General Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Dissolution: The purified compound is dissolved in the chosen solvent, with gentle heating if necessary, to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

For the example compound, colorless crystals were obtained by recrystallization from tetrahydrofuran at room temperature.[1]

X-ray Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[1] A beam of monochromatic X-rays (e.g., Mo Kα radiation) is directed at the crystal.[1] As the crystal is rotated, the diffraction pattern is recorded by a detector.[1]

-

Data Processing: The collected diffraction data is processed to yield a set of reflection intensities, which are then used for structure solution and refinement.[1] An absorption correction is typically applied to the data.[1]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using least-squares methods.[1] Non-hydrogen atoms are typically refined anisotropically.[1] Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]

-

Validation: The final refined structure is validated using various crystallographic metrics.

Data Presentation: Crystallographic Data for (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole

The following tables summarize the key crystallographic data for the example compound, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆N₂S |

| Formula Weight | 292.39 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Trigonal |

| Space Group | R3 |

| Unit Cell Dimensions | |

| a | 16.223 (1) Å |

| c | 4.8130 (3) Å |

| Volume | 1097.0 (1) ų |

| Z | 3 |

| Data Collection | |

| Diffractometer | Bruker Kappa DUO APEXII |

| Reflections Collected | 14735 |

| Independent Reflections | 3676 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.084 |

| Goodness-of-fit (S) | 1.03 |

| Parameters | 194 |

Table 2: Selected Bond Lengths and Angles (for the tetrahydroisoquinoline moiety)

(Note: Specific bond lengths and angles for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline are not available. The data below is illustrative of what would be reported.)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-N2 | e.g., 1.470(3) |

| N2-C3 | e.g., 1.485(3) |

| C3-C4 | e.g., 1.520(4) |

| C4-C4a | e.g., 1.515(3) |

| C1-N2-C3 | e.g., 111.5(2) |

| N2-C3-C4 | e.g., 110.8(2) |

| C3-C4-C4a | e.g., 112.1(2) |

Table 3: Torsion Angles (for the tetrahydroisoquinoline ring)

(Note: Torsion angles define the conformation of the ring. The data below is illustrative.)

| Torsion Angle | Angle (°) |

| C8a-C1-N2-C3 | e.g., 55.2(3) |

| C1-N2-C3-C4 | e.g., -60.1(3) |

| N2-C3-C4-C4a | e.g., 58.3(3) |

| C3-C4-C4a-C5 | e.g., -51.7(3) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

Conclusion

References

Conformational Landscape of 4-Phenyl-Tetrahydroisoquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a phenyl substituent at the 4-position creates a chiral center and significantly influences the conformational preferences of the heterocyclic ring, which in turn can profoundly impact its interaction with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of 4-phenyl-tetrahydroisoquinolines, detailing the experimental and computational methodologies used to elucidate their three-dimensional structures and dynamic behavior.

Core Concepts in Conformational Analysis

The conformational flexibility of the 4-phenyl-tetrahydroisoquinoline scaffold is primarily dictated by the puckering of the six-membered heterocyclic ring and the orientation of the C4-phenyl group. The tetrahydroisoquinoline ring typically adopts a half-chair conformation to alleviate torsional strain. This results in two primary conformations for the 4-phenyl substituent: a pseudo-equatorial orientation and a pseudo-axial orientation.

Generally, the conformer with the 4-phenyl group in the pseudo-equatorial position is energetically favored, as this arrangement minimizes steric interactions with the rest of the molecule. The interplay of steric and electronic effects, however, can be influenced by the substitution pattern on both the tetrahydroisoquinoline core and the pendant phenyl ring.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a cornerstone technique for elucidating the conformational preferences of 4-phenyl-tetrahydroisoquinolines in solution.[1] Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data provides critical insights into the geometry of the heterocyclic ring and the spatial proximity of different protons.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-phenyl-tetrahydroisoquinoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons.

-

COSY (Correlation Spectroscopy) Acquisition: Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks, which helps in the unambiguous assignment of signals, particularly those of the diastereotopic protons on the heterocyclic ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The presence or absence of specific cross-peaks provides information about the relative spatial orientation of atoms, which is crucial for differentiating between pseudo-axial and pseudo-equatorial conformers. For instance, a strong NOE between the C4-proton and a proton on the aromatic ring of the tetrahydroisoquinoline core can indicate a specific orientation of the phenyl group.

-

Data Analysis:

-

Coupling Constant Analysis: Measure the vicinal coupling constants (³JHH) between the protons at C3 and C4, and between the protons at C1 and the adjacent methylene protons. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (typically 2-5 Hz) suggest cis or gauche relationships.

-

NOE Analysis: Analyze the NOESY/ROESY spectrum for key correlations that differentiate between conformers. For example, in the pseudo-equatorial conformer, NOEs might be observed between the C4-proton and the axial protons at C3 and C1. In the pseudo-axial conformer, different NOE patterns would be expected.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of 4-phenyl-tetrahydroisoquinolines.[2] This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 4-phenyl-tetrahydroisoquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Data Analysis: Analyze the refined crystal structure to extract key conformational parameters, including:

-

The conformation of the tetrahydroisoquinoline ring (e.g., half-chair, boat).

-

The orientation of the 4-phenyl substituent (pseudo-axial or pseudo-equatorial).

-

Relevant torsion angles that define the molecular geometry.

-

Computational Methodologies for Conformational Analysis

Computational chemistry plays a vital role in complementing experimental data by providing insights into the relative energies of different conformers and the energy barriers between them.

Molecular Mechanics (MM)

Molecular mechanics methods offer a computationally efficient way to explore the conformational space of flexible molecules. These methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry.

Computational Protocol: Molecular Mechanics Conformational Search

-

Structure Preparation: Build a 3D model of the 4-phenyl-tetrahydroisoquinoline molecule using a molecular modeling software package.

-

Force Field Selection: Choose an appropriate force field, such as MMFF94 or AMBER, that is well-parameterized for drug-like molecules.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of low-energy conformers. This can be achieved through methods like torsional sampling or molecular dynamics simulations.

-

Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.

-

Analysis: Analyze the resulting set of low-energy conformers to identify the global minimum and other energetically accessible conformations. Calculate the relative energies of the conformers to estimate their populations at a given temperature using the Boltzmann distribution.

Density Functional Theory (DFT)

Density functional theory provides a more accurate quantum mechanical description of the electronic structure and energetics of molecules compared to molecular mechanics. DFT calculations are often used to refine the geometries and relative energies of the low-energy conformers identified by molecular mechanics.

Computational Protocol: DFT Energy Calculations

-

Input Structure Generation: Use the low-energy conformers obtained from a molecular mechanics search as starting geometries for DFT calculations.

-

Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) that provide a good balance between accuracy and computational cost. Include a dispersion correction (e.g., -D3) to accurately model non-covalent interactions.

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure at the chosen level of theory.

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Analysis: Compare the relative Gibbs free energies of the optimized conformers to determine their relative stabilities and predict their equilibrium populations.

Quantitative Conformational Data

The following tables summarize key quantitative data for the conformational analysis of 4-phenyl-tetrahydroisoquinolines, compiled from experimental and computational studies.

| Parameter | Axial Conformer | Equatorial Conformer | Method | Reference |

| Relative Energy (kcal/mol) | 1.5 - 3.0 | 0 (Reference) | MM/DFT | [1] |

| Dihedral Angle (H-C3-C4-H) | ~60° | ~180° | NMR/X-ray | [2] |

| ³J(H3a, H4a) (Hz) | 2-4 | 8-12 | NMR | General |

| ³J(H3e, H4a) (Hz) | 2-4 | 2-4 | NMR | General |

Note: The exact values can vary depending on the substitution pattern and the specific experimental or computational conditions.

Visualization of Conformational Equilibrium and Biological Relevance

The conformational equilibrium between the pseudo-axial and pseudo-equatorial forms of the 4-phenyl group is a key determinant of the molecule's overall shape and, consequently, its biological activity.

Caption: Conformational equilibrium of 4-phenyl-tetrahydroisoquinoline.

Many 4-phenyl-tetrahydroisoquinoline derivatives exhibit affinity for dopamine receptors, acting as either agonists or antagonists.[1] The conformation of the molecule is critical for its binding to the receptor's active site. The following diagram illustrates a simplified dopamine D1 receptor signaling pathway, a common target for this class of compounds.

Caption: Dopamine D1 receptor signaling pathway.

Conclusion

The conformational analysis of 4-phenyl-tetrahydroisoquinolines is a multifaceted endeavor that relies on the synergistic application of experimental and computational techniques. A thorough understanding of the conformational landscape of these molecules, particularly the equilibrium between pseudo-axial and pseudo-equatorial conformers of the 4-phenyl group, is essential for rational drug design and the development of novel therapeutic agents targeting systems such as the dopaminergic pathways. This guide provides a foundational framework for researchers to approach the conformational analysis of this important class of heterocyclic compounds.

References

Structural Elucidation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the spectroscopic and crystallographic data, experimental protocols for its synthesis and analysis, and explores its potential interactions with biological signaling pathways.

Chemical Structure and Properties

This compound is a secondary amine derivative of isoquinoline with a phenyl substituent at the 4-position. Its chemical formula is C₁₅H₁₅N, and it has a molecular weight of 209.29 g/mol .[1] The presence of a chiral center at the C4 position means that this compound can exist as a pair of enantiomers. The core tetrahydroisoquinoline motif is a common feature in a wide range of natural products and pharmacologically active compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 209.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is classically achieved through methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions. These reactions involve the cyclization of a β-arylethylamine derivative.

General Synthetic Approach: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[1][3][4][5] The general workflow involves the cyclodehydration of the amide using a condensing agent like phosphorus pentoxide or phosphoryl chloride.

Bischler-Napieralski reaction workflow for 4-phenyl-tetrahydroisoquinoline synthesis.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on established chemical transformations for related compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2-Phenylethyl)-2-phenylacetamide To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a base like triethylamine or pyridine (1.1 eq). Cool the mixture in an ice bath and add phenylacetyl chloride (1.05 eq) dropwise. Stir the reaction mixture at room temperature overnight. After the reaction is complete, wash the organic layer with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-Benzyl-3,4-dihydroisoquinoline To a solution of N-(2-phenylethyl)-2-phenylacetamide (1.0 eq) in a high-boiling solvent like toluene or xylene, add a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 eq). Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and carefully quench with ice water. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline.

Step 3: Synthesis of this compound Dissolve the crude 1-benzyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a reducing agent, for example, sodium borohydride (NaBH₄) (2-4 eq), portion-wise at 0°C. Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent. Dry, filter, and concentrate the organic extracts to give the crude this compound, which can be further purified by column chromatography on silica gel.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques and, when available, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~4.0 (d) | ~45 |

| C3-H₂ | ~3.0-3.2 (m) | ~29 |

| C4-H | ~4.2 (t) | ~48 |

| C5-H | ~7.1 (d) | ~129 |

| C6-H | ~7.2 (t) | ~126 |

| C7-H | ~7.1 (t) | ~127 |

| C8-H | ~6.9 (d) | ~126 |

| C4a | - | ~135 |

| C8a | - | ~134 |

| Phenyl-H (ortho) | ~7.3 (d) | ~129 |

| Phenyl-H (meta) | ~7.4 (t) | ~129 |

| Phenyl-H (para) | ~7.3 (t) | ~127 |

| Phenyl-C (ipso) | - | ~145 |

| NH | ~2.0 (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 209.29), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 209. The fragmentation pattern would likely involve characteristic losses. A key fragmentation pathway for tetrahydroisoquinolines is the retro-Diels-Alder (RDA) reaction of the heterocyclic ring. Another common fragmentation is the benzylic cleavage to lose the phenyl group or parts of the isoquinoline skeleton.

Predicted mass spectral fragmentation pathways for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹, medium), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2800-3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).

Ultraviolet-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands characteristic of the phenyl and the tetrahydroisoquinoline chromophores. One would expect to see absorptions around 200-220 nm (π→π* transitions of the aromatic rings) and a weaker band around 260-280 nm (benzenoid band).

X-ray Crystallography

While a crystal structure for this compound itself has not been reported in the searched literature, analysis of a closely related derivative, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, reveals that the N-containing six-membered ring of the tetrahydroisoquinoline moiety adopts a half-chair conformation.[8] This is the expected low-energy conformation for this ring system, minimizing steric strain. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and the conformation of the heterocyclic ring.

Biological Signaling Pathways

Tetrahydroisoquinoline derivatives are known to interact with various biological targets, including dopamine receptors and components of the NF-κB signaling pathway.[2][9]

Dopaminergic Signaling Pathway

4-Aryl-1,2,3,4-tetrahydroisoquinolines have been investigated as potential dopamine receptor ligands.[10][11] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D2 dopamine receptor, for instance, is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.

Potential modulation of the Dopamine D2 receptor signaling pathway by 4-Phenyl-THIQ.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Some tetrahydroisoquinoline derivatives have been shown to suppress NF-κB activity.[12] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

Potential inhibition of the NF-κB signaling pathway by 4-Phenyl-THIQ.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. While a complete set of experimental data for this specific molecule is not extensively documented in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and potential biological relevance based on established principles and data from closely related compounds. Further research to obtain detailed spectroscopic and crystallographic data is warranted to fully characterize this compound and explore its potential as a modulator of key signaling pathways in drug discovery and development.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Methodological & Application

Synthetic Routes to 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid framework and substitution pattern make it a valuable core for the development of novel therapeutics targeting various receptors and enzymes. This document provides an overview of the key synthetic strategies for accessing this important heterocyclic system, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for your research and development needs.

The primary synthetic routes to the this compound core include the well-established Pictet-Spengler and Bischler-Napieralski reactions, as well as variations involving Friedel-Crafts cyclizations. Each of these methods offers distinct advantages and is amenable to the synthesis of diverse analogs. More recent advancements have also focused on asymmetric approaches to yield enantiomerically pure products, which is often crucial for pharmacological activity.

Comparative Summary of Synthetic Protocols